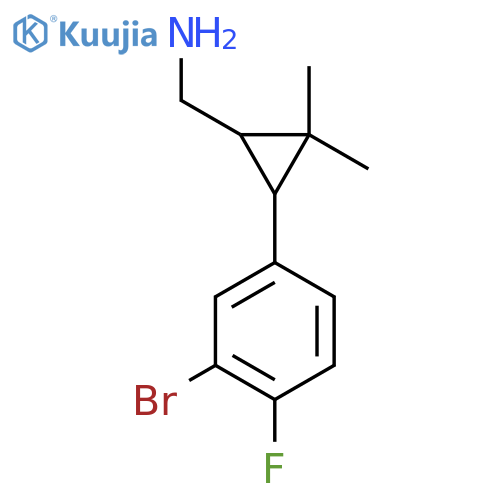Cas no 1698003-92-7 (3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)

1698003-92-7 structure
商品名:3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine
3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine 化学的及び物理的性質
名前と識別子
-
- 3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine
- EN300-1893041
- 1698003-92-7
- [3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine
-
- インチ: 1S/C12H15BrFN/c1-12(2)8(6-15)11(12)7-3-4-10(14)9(13)5-7/h3-5,8,11H,6,15H2,1-2H3
- InChIKey: ACBMEWLBQYVZNI-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)C1C(CN)C1(C)C)F
計算された属性
- せいみつぶんしりょう: 271.03719g/mol
- どういたいしつりょう: 271.03719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 26Ų
3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1893041-5.0g |
[3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
1698003-92-7 | 5g |
$3770.0 | 2023-06-01 | ||
| Enamine | EN300-1893041-0.05g |
[3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
1698003-92-7 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1893041-10g |
[3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
1698003-92-7 | 10g |
$3929.0 | 2023-09-18 | ||
| Enamine | EN300-1893041-0.25g |
[3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
1698003-92-7 | 0.25g |
$840.0 | 2023-09-18 | ||
| Enamine | EN300-1893041-0.5g |
[3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
1698003-92-7 | 0.5g |
$877.0 | 2023-09-18 | ||
| Enamine | EN300-1893041-0.1g |
[3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
1698003-92-7 | 0.1g |
$804.0 | 2023-09-18 | ||
| Enamine | EN300-1893041-10.0g |
[3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
1698003-92-7 | 10g |
$5590.0 | 2023-06-01 | ||
| Enamine | EN300-1893041-1g |
[3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
1698003-92-7 | 1g |
$914.0 | 2023-09-18 | ||
| Enamine | EN300-1893041-2.5g |
[3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
1698003-92-7 | 2.5g |
$1791.0 | 2023-09-18 | ||
| Enamine | EN300-1893041-1.0g |
[3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
1698003-92-7 | 1g |
$1299.0 | 2023-06-01 |
3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine 関連文献
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
1698003-92-7 (3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine) 関連製品
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
